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molecular formula C12H15FO3 B8441975 2-(2-Fluoro-benzyl)-2-hydroxy-3-methyl-butyric acid

2-(2-Fluoro-benzyl)-2-hydroxy-3-methyl-butyric acid

Cat. No. B8441975
M. Wt: 226.24 g/mol
InChI Key: BKCXVTWOZPKLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07524882B2

Procedure details

A solution of (o-fluorobenzyl)magnesium bromide in diethyl ether (100 mL), prepared from the corresponding o-fluorobenzyl bromide (9.45 g, 50.0 mmol) and magnesium turnings (1.32 g, 55.0 mmol), was added to a solution of ethyl 3-methyl-2-oxobutanoate (7.2 g, 50 mmol) in diethyl ether (50 mL) cooled at −78° C. After 30 min at −78° C., the reaction mixture was warmed to 0° C. and poured into saturated aqueous NH4Cl. The organic layer was washed with brine, dried and concentrated. The residue was dissolved in methanol (200 mL) and kept with 2 N KOH (75 mL) for 2 hrs. at 50° C. The reaction mixture was diluted with water and washed with hexane. The aqueous layer was acidified with 2 N HCl, saturated with sodium chloride and extracted with ethyl acetate. Removal of solvents gave the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][Mg]Br.FC1C=CC=CC=1CBr.[Mg].[CH3:21][CH:22]([CH3:30])[C:23](=[O:29])[C:24]([O:26]CC)=[O:25].[NH4+].[Cl-]>C(OCC)C>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][C:23]([OH:29])([CH:22]([CH3:30])[CH3:21])[C:24]([OH:26])=[O:25] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C[Mg]Br)C=CC=C1
Name
Quantity
9.45 g
Type
reactant
Smiles
FC1=C(CBr)C=CC=C1
Name
Quantity
1.32 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
CC(C(C(=O)OCC)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to 0° C.
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (200 mL)
WAIT
Type
WAIT
Details
kept with 2 N KOH (75 mL) for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 50° C
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water
WASH
Type
WASH
Details
washed with hexane
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Removal of solvents

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(CC(C(=O)O)(C(C)C)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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